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molecular formula C7H7N3O2 B1291591 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-65-7

6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No. B1291591
M. Wt: 165.15 g/mol
InChI Key: RIOMUKYDWGTOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557210B2

Procedure details

6-Nitro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (1 g) was reduced under hydrogenolysis conditions using 10% Pd—C in methanol (50 mL) and 1N HCl solution (10 mL) at 50 psi for 2 h. The catalyst was filtered off and washed with methanol and 1N HCl solution. The filtrate was evaporated to give 6-amino-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:8][CH2:9][C:10](=[O:14])[NH:11][C:12]=2[N:13]=1)([O-])=O>CO.Cl.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[O:8][CH2:9][C:10](=[O:14])[NH:11][C:12]=2[N:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=2OCC(NC2N1)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with methanol and 1N HCl solution
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=2OCC(NC2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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